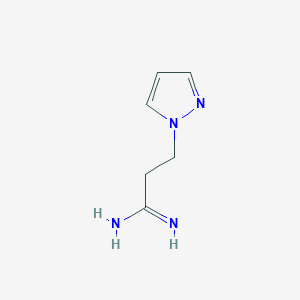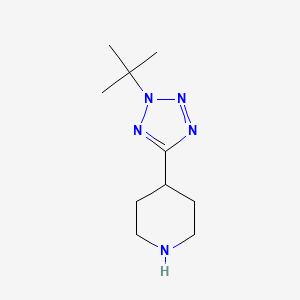![molecular formula C9H12N2OSi B13597970 3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13597970.png)
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one involves several steps. One common method includes the reaction of pyrazinone derivatives with trimethylsilylethynyl chloride under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions . The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and other proteins in biological systems .
Comparison with Similar Compounds
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one can be compared with similar compounds such as:
Ethynyltrimethylsilane: Known for its use in polymerization and cross-coupling reactions.
3-(Trimethylsilyl)ethynyl benzonitrile: Used in the synthesis of various organic compounds.
Trimethylsilylethynyl-substituted pyrene: Studied for its fluorescent properties and applications in sensing. The uniqueness of this compound lies in its specific structure and the presence of the pyrazinone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2OSi |
|---|---|
Molecular Weight |
192.29 g/mol |
IUPAC Name |
3-(2-trimethylsilylethynyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H12N2OSi/c1-13(2,3)7-4-8-9(12)11-6-5-10-8/h5-6H,1-3H3,(H,11,12) |
InChI Key |
SZKJTLUIODUOMH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=CNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Benzo[1,3]dioxol-5-yl-ethyl)-piperazine](/img/structure/B13597888.png)

![6-Oxa-2-azaspiro[3.6]decanehydrochloride](/img/structure/B13597896.png)




![3-[4-Fluoro-2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13597909.png)






